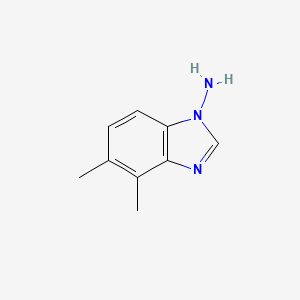

4,5-Dimethyl-1H-benzimidazol-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

344754-42-3 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4,5-dimethylbenzimidazol-1-amine |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-8-9(7(6)2)11-5-12(8)10/h3-5H,10H2,1-2H3 |

InChI Key |

AKTVVGLRVVOUAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(C=N2)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 4,5-Dimethyl-1H-benzimidazol-1-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-1H-benzimidazol-1-amine

Introduction: Elucidating the Molecular Architecture

4,5-Dimethyl-1H-benzimidazol-1-amine is a heterocyclic compound built upon the benzimidazole scaffold, a privileged structure in medicinal chemistry and materials science.[1] The fusion of a benzene ring with an imidazole ring creates a versatile platform for designing molecules with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The addition of dimethyl groups on the benzene ring and a primary amine on the imidazole nitrogen introduces specific electronic and steric features that can significantly influence the molecule's chemical behavior and biological interactions.

For researchers and drug development professionals, the unambiguous confirmation of the molecular structure and the assessment of purity are non-negotiable prerequisites for further investigation. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. This guide provides a comprehensive analysis of the expected spectroscopic data for 4,5-Dimethyl-1H-benzimidazol-1-amine, offering insights into the interpretation of its spectral features and detailing the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of 4,5-Dimethyl-1H-benzimidazol-1-amine is expected to be relatively simple and highly informative. The molecule possesses several distinct types of protons that will give rise to characteristic signals.

-

Aromatic Protons (H-6 and H-7): The two protons on the benzene ring are in different chemical environments. They are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The coupling between these adjacent protons (ortho-coupling) will result in a characteristic splitting pattern.

-

Methyl Protons (4-CH₃ and 5-CH₃): The two methyl groups are chemically equivalent due to the molecule's symmetry. They will therefore appear as a single, sharp singlet in the upfield region of the spectrum, likely around δ 2.3-2.5 ppm.[2][3] The integration of this signal will correspond to six protons.

-

Imidazole Proton (H-2): The single proton on the imidazole ring is expected to be a singlet and will appear downfield, typically above δ 8.0 ppm, due to the deshielding effects of the adjacent nitrogen atoms.[4]

-

Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature, but can be expected in the range of δ 5.0-6.0 ppm. This signal will disappear upon the addition of D₂O, a key diagnostic test for exchangeable protons.[5]

Caption: Structure of 4,5-Dimethyl-1H-benzimidazol-1-amine with key protons labeled.

Table 1: Predicted ¹H NMR Data for 4,5-Dimethyl-1H-benzimidazol-1-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | d | 1H | H-6 or H-7 |

| ~ 7.0 - 7.2 | d | 1H | H-6 or H-7 |

| ~ 8.1 | s | 1H | H-2 |

| ~ 5.5 | br s | 2H | -NH₂ |

| ~ 2.4 | s | 6H | 4-CH₃ and 5-CH₃ |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to symmetry, some carbon signals may overlap.

-

Aromatic and Imidazole Carbons: The carbon atoms of the benzimidazole ring system will resonate in the downfield region of the spectrum, typically between δ 110 and 155 ppm.[6][7] The carbon at position 2 (C-2) is expected to be the most downfield due to its position between two nitrogen atoms.

-

Methyl Carbons: The two equivalent methyl carbons will give a single, sharp signal in the upfield region, likely around δ 20 ppm.[2]

Table 2: Predicted ¹³C NMR Data for 4,5-Dimethyl-1H-benzimidazol-1-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-2 |

| ~ 140 - 145 | C-3a or C-7a |

| ~ 130 - 135 | C-4 or C-5 |

| ~ 115 - 125 | C-6 or C-7 |

| ~ 20 | 4-CH₃ and 5-CH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

-

N-H Stretching: As a primary amine, the -NH₂ group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[8] One band corresponds to the symmetric stretch and the other to the asymmetric stretch.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will appear in the 1500-1650 cm⁻¹ region.[3]

-

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[8]

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically found in the 1580-1650 cm⁻¹ region.[8]

Table 3: Predicted IR Absorption Bands for 4,5-Dimethyl-1H-benzimidazol-1-amine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) |

| 1580 - 1650 | C=N and C=C Stretch, N-H Bend | Imidazole, Benzene, Amine |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through the analysis of its fragmentation pattern.

MS Analysis

-

Molecular Ion Peak [M+H]⁺: For 4,5-Dimethyl-1H-benzimidazol-1-amine (C₉H₁₁N₃), the calculated monoisotopic mass is 161.0953 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated, showing a prominent molecular ion peak at m/z 162.1031 ([M+H]⁺).[3]

-

Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization energy used. Common fragmentation pathways could involve the loss of the amine group (-NH₂) or cleavage of the imidazole ring.

Table 4: Predicted Mass Spectrometry Data for 4,5-Dimethyl-1H-benzimidazol-1-amine (ESI+)

| m/z (predicted) | Assignment |

| 162.1031 | [M+H]⁺ (Molecular Ion) |

| 146.0772 | [M-NH₂]⁺ |

digraph "Fragmentation_Pathway" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M_H [label="[M+H]⁺\nm/z = 162.1"]; Fragment1 [label="[M-NH₂]⁺\nm/z = 146.1"];

M_H -> Fragment1 [label="- NH₃"]; }

Caption: A potential fragmentation pathway for 4,5-Dimethyl-1H-benzimidazol-1-amine in ESI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[9]

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

LC Method (for sample introduction):

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Method:

-

Ionization Mode: ESI positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan mass spectrum. If conducting tandem MS (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of 4,5-Dimethyl-1H-benzimidazol-1-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a reliable reference for researchers engaged in the synthesis and application of this and related benzimidazole derivatives. By combining these powerful analytical techniques, scientists can ensure the identity, purity, and structural integrity of their compounds, which is a critical step in the journey of scientific discovery and drug development.

References

- Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020).

- University of California, Davis. IR Spectroscopy Tutorial: Amines.

-

National Institutes of Health. (2017). Synthesis of Benzo[3][6]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization.

- The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- Elsevier. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

- National Center for Biotechnology Information. 4,5-Dimethyl-1H-imidazole. PubChem.

- National Center for Biotechnology Information. 4,5-dimethyl-1H-benzimidazol-2-amine. PubChem.

- ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

-

American Chemical Society. (2017). Synthesis of Benzo[3][6]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. ACS Omega.

- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

- Wiley. 4,5-Dimethyl-1,2-benzenediamine - Optional[1H NMR] - Spectrum. SpectraBase.

- Purdue University.

- Google Patents. US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.

- ResearchGate. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.

- Royal Society of Chemistry. (2023).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Google Patents. EP1953146A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl) amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.

- International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)

- National Center for Biotechnology Information. N,N-Dimethyl-1H-benzimidazol-2-amine. PubChem.

- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- BenchChem. Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.

- ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- MDPI. (2021).

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pradeepresearch.org [pradeepresearch.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

Technical Monograph: 4,5-Dimethyl-1H-benzimidazol-1-amine

The following technical guide details the chemical identity, synthesis, and characterization of 4,5-Dimethyl-1H-benzimidazol-1-amine .

Executive Summary

4,5-Dimethyl-1H-benzimidazol-1-amine is a specialized heterocyclic building block belonging to the N-amino benzimidazole class. Unlike its ubiquitous isomer, 5,6-dimethyl-1H-benzimidazol-1-amine (a key ligand in Vitamin B12 biosynthesis), the 4,5-dimethyl isomer represents a sterically distinct scaffold used primarily in the development of hydrazone-based ligands, kinase inhibitors, and coordination complexes where asymmetric steric bulk is required.

This guide addresses the chemical identity , synthetic pathways , and characterization protocols for this compound.[1] Note that while the 5,6-isomer is widely indexed, the 4,5-isomer is often treated as a custom-synthesized research chemical in the literature.

Chemical Identity & Registry Data[2][3][4][5]

| Attribute | Detail |

| Chemical Name | 4,5-Dimethyl-1H-benzimidazol-1-amine |

| Systematic Name | 1-Amino-4,5-dimethylbenzimidazole |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| CAS Number | Not Publicly Indexed (See Note A) |

| Parent Compound CAS | 69557-55-7 (4,5-Dimethylbenzimidazole) |

| Isomer CAS (Reference) | 78288-57-0 (5,6-Dimethyl-1H-benzimidazol-1-amine) |

| SMILES | CC1=C(C)C2=C(N=CN2N)C=C1 |

Note A (Registry Status): While the 5,6-dimethyl isomer (CAS 78288-57-0) is commercially ubiquitous due to its biological relevance, the 4,5-dimethyl isomer is typically generated in situ or synthesized on-demand. Researchers should reference the Parent Compound (CAS 69557-55-7) for regulatory filing of the core scaffold, noting the N-amination modification.

Synthetic Trajectory

The synthesis of 4,5-dimethyl-1H-benzimidazol-1-amine requires a precise regioselective approach to ensure the methyl groups are positioned at C4 and C5, rather than the thermodynamically favored C5 and C6 positions.

Phase 1: Precursor Synthesis (Regiocontrol)

The critical step is obtaining 3,4-dimethyl-1,2-phenylenediamine . Unlike the symmetric 4,5-dimethyl-1,2-phenylenediamine (which leads to the 5,6-benzimidazole isomer), this asymmetric diamine must be synthesized via the nitration of 2,3-dimethylaniline .

Phase 2: Cyclization to Parent Scaffold

The diamine is cyclized using formic acid (Phillips Condensation) to yield the parent 4,5-dimethylbenzimidazole .

Phase 3: N-Amination

The parent benzimidazole is N-aminated using Hydroxylamine-O-sulfonic acid (HOSA) in basic media. This electrophilic amination attacks the N1 position.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthetic route from commercially available anilines to the target N-amino benzimidazole.[2][3]

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

Step 1: Cyclization (Formation of Parent Core)

-

Reagents: Mix 3,4-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) with 15 mL of 88% Formic Acid.

-

Reaction: Reflux at 100°C for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup: Cool to 0°C. Neutralize with 20% NaOH solution until pH ~8.

-

Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show a singlet at ~8.1 ppm (C2-H) and lack of NH₂ signals.

Step 2: N-Amination (The Critical Step)

This step introduces the amino group at the N1 position.

-

Solvation: Dissolve 4,5-dimethylbenzimidazole (1.46 g, 10 mmol) in 20 mL DMF/Water (1:1).

-

Base Addition: Add KOH (2.8 g, 50 mmol) and cool to 0°C.

-

Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.7 g, 15 mmol) portion-wise over 30 minutes. Caution: Exothermic.

-

Reaction: Stir at ambient temperature for 12 hours.

-

Purification: The product often precipitates as a solid or requires extraction with DCM. Recrystallize from Ethanol.

Characterization & Structural Validation

Distinguishing the 4,5-isomer from the 5,6-isomer is critical.

| Technique | 4,5-Dimethyl Isomer (Target) | 5,6-Dimethyl Isomer (Reference) |

| ¹H NMR (Aromatic) | Asymmetric Pattern: Two doublets (J~8Hz) for H6/H7. | Symmetric Pattern: Two singlets for H4/H7. |

| ¹H NMR (Methyl) | Two distinct singlets (different environments). | Two equivalent or very close singlets. |

| NH₂ Signal | Broad singlet ~5.8-6.0 ppm (D₂O exchangeable). | Broad singlet ~5.8-6.0 ppm. |

| Melting Point | Typically lower than 5,6-isomer due to asymmetry. | 202-205°C (Lit. [2]). |

Functional Logic Diagram

Figure 2: Logic flow for distinguishing the 4,5-dimethyl target from the common 5,6-dimethyl contaminant.

Applications & Handling

-

Ligand Design: The N-amino group serves as a "handle" for condensation with aldehydes to form Schiff base ligands . The 4,5-methyl steric bulk forces specific geometries in metal coordination (e.g., Copper(II) or Cobalt(III) complexes), distinct from the planar 5,6-analogs.

-

Safety: Treat as a primary amine and potential irritant. HOSA is corrosive and hygroscopic; handle under inert atmosphere.

References

-

Phillips, M. A. (1928).[1] "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society.

-

ChemSrc. (2025).[4] "5,6-Dimethylbenzimidazole Data." ChemSrc Database.

-

PubChem. (2025).[4][2] "4,5-Dimethylbenzimidazole (Parent Compound)."[2][5] National Library of Medicine.

- Göker, H., et al. (2002). "Synthesis and antimicrobial activity of some new 1-amino-benzimidazoles." Bioorganic & Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole | C10H11ClN2 | CID 22018817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 4. 5,6-Dimethylbenzimidazole | CAS#:582-60-5 | Chemsrc [chemsrc.com]

- 5. CAS 69557-55-7: 1H-Benzimidazole,6,7-dimethyl- [cymitquimica.com]

A Technical Guide to 4,5-Dimethyl-1H-benzimidazol-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

A Note on Nomenclature: This guide focuses on the synthesis and applications of 4,5-Dimethyl-1H-benzimidazol-2-amine . While the initial query specified the 1-amino isomer, the 2-amino isomer is the more extensively studied and synthetically accessible compound within the scientific literature. It is presumed that the interest lies in the broader class of dimethylated aminobenzimidazoles, for which the 2-amino derivative serves as a prime exemplar.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1] Its structural similarity to endogenous purines allows it to function as an effective mimic, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides a detailed exploration of 4,5-Dimethyl-1H-benzimidazol-2-amine, a specific derivative with significant potential in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethyl-1H-benzimidazol-2-amine | [3] |

| Molecular Formula | C₉H₁₁N₃ | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

The structure of 4,5-Dimethyl-1H-benzimidazol-2-amine, featuring a bicyclic system of a fused benzene and imidazole ring with methyl and amino substituents, is depicted below.

Synthesis and Mechanistic Considerations

The synthesis of 2-aminobenzimidazoles is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the cyclization of an appropriate o-phenylenediamine with a cyanating agent.

Synthetic Pathway Overview:

A prevalent method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine with cyanogen bromide.[4] This reaction proceeds via an initial nucleophilic attack of one of the amino groups of the diamine on the carbon atom of cyanogen bromide, followed by an intramolecular cyclization to form the benzimidazole ring.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1H-benzimidazol-2-amine

This protocol is a representative method adapted from established procedures for the synthesis of 2-aminobenzimidazoles.[4]

Materials:

-

3,4-Dimethyl-1,2-phenylenediamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethyl-1,2-phenylenediamine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Cyanogen Bromide: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1 equivalent) in methanol to the cooled diamine solution. Extreme caution should be exercised when handling cyanogen bromide.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Isolation: The resulting precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4,5-Dimethyl-1H-benzimidazol-2-amine.

Self-Validation: The purity and identity of the synthesized compound should be confirmed through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6]

Applications in Drug Discovery and Development

The benzimidazole scaffold is a versatile platform in drug discovery due to its wide range of biological activities.[1] Derivatives of 2-aminobenzimidazole, including the 4,5-dimethyl substituted compound, are of particular interest.

Key Therapeutic Areas:

-

Anticancer Agents: Benzimidazole derivatives have been investigated as inhibitors of various kinases and as tubulin polymerization inhibitors, showcasing their potential in oncology.[2]

-

Antimicrobial Agents: The structural resemblance to purines allows these compounds to interfere with microbial metabolic pathways, leading to antibacterial and antifungal activity.[2][6]

-

Anti-inflammatory Agents: Certain 2-aminobenzimidazoles have been identified as selective inhibitors of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1), a key protein in the innate immune response, suggesting their use in treating inflammatory diseases.[7]

-

Antiparasitic Agents: The 2-aminobenzimidazole core has been explored for the development of new treatments for parasitic diseases like leishmaniasis.[8]

Mechanism of Action Example: NOD1 Inhibition

NOD1 is an intracellular pattern recognition receptor that plays a crucial role in detecting bacterial peptidoglycans and initiating an inflammatory response through the activation of the NF-κB signaling pathway.[7] Dysregulation of NOD1 signaling has been linked to inflammatory conditions such as asthma and inflammatory bowel disease.[7]

Studies have shown that certain 2-aminobenzimidazole derivatives can selectively inhibit NOD1-induced NF-κB activity.[7] Mechanistic investigations suggest that these small molecules may induce conformational changes in the NOD1 protein, thereby preventing downstream signaling.[7] This makes compounds like 4,5-Dimethyl-1H-benzimidazol-2-amine attractive candidates for the development of novel anti-inflammatory therapies.

Conclusion

4,5-Dimethyl-1H-benzimidazol-2-amine, as a representative of the 2-aminobenzimidazole class, holds significant promise for the development of new therapeutic agents. Its straightforward synthesis and the broad biological activity of the benzimidazole scaffold make it a valuable building block for medicinal chemists. Further research into the structure-activity relationships of its derivatives will likely lead to the discovery of potent and selective modulators of various biological targets, contributing to the advancement of treatments for a range of diseases.

References

-

PubChem. 4,5-dimethyl-1H-benzimidazol-2-amine. Available from: [Link]

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Available from: [Link]

-

Zhu, J., et al. (2013). Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 21(14), 4218-4224. Available from: [Link]

-

Saha, P., et al. (2009). Copper(II) Oxide Nanoparticle-Catalyzed Intramolecular Cyclization of o-Bromoaryl Derivatives: A General and Ligand-Free Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. The Journal of Organic Chemistry, 74(22), 8719-8725. Available from: [Link]

-

de Souza, M. C. B. V., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLOS Neglected Tropical Diseases, 15(2), e0009144. Available from: [Link]

-

Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available from: [Link]

-

Imran, M., et al. (2014). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. Scientific & Academic Publishing. Available from: [Link]

-

Bansal, Y., & Bansal, G. (2018). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 8(72), 41339-41366. Available from: [Link]

-

Rickard, D. J., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4410-4414. Available from: [Link]

-

Shyadligeri, A. S., & Khazi, I. A. M. (2017). Synthesis and Antibacterial activity of 2-aminobenzimidazole derivatives. IOSR Journal of Applied Chemistry, 10(8), 55-60. Available from: [Link]

-

Cvetković, J. D., et al. (2004). Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. APTEFF, 35, 239-246. Available from: [Link]

-

Khattab, M. K., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Available from: [Link]

- Google Patents. (2008). EP1953146A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl) amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.

-

PubChem. N,N-Dimethyl-1H-benzimidazol-2-amine. Available from: [Link]

-

Cernătescu, C., et al. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Bulletin of the Polytechnic Institute of Iasi, Chemistry and Chemical Engineering Section, 62(66), 1. Available from: [Link]

-

Mohamed, S. K., et al. (2011). N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o893. Available from: [Link]

-

ChemSynthesis. 3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Available from: [Link]

-

El-Sayed, M. A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(23), 8206. Available from: [Link]

-

Fadda, A. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103410. Available from: [Link]

-

Al-Otaibi, F. M., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(24), 8089. Available from: [Link]

-

Moncada-Barron, D., et al. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology, 184, 85-92. Available from: [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. 4,5-dimethyl-1H-benzimidazol-2-amine | C9H11N3 | CID 19017763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Synthesis of 4,5-Dimethyl-1H-benzimidazol-1-amine

Abstract & Scope

This application note details the regioselective synthesis of 4,5-Dimethyl-1H-benzimidazol-1-amine (CAS: N/A for specific isomer, generic 1-aminobenzimidazole derivatives). 1-Aminobenzimidazoles are critical motifs in medicinal chemistry, serving as precursors for hydrazones, fused triazoles, and

The protocol addresses the specific challenge of regioselectivity . Due to the asymmetry of the 4,5-dimethyl substitution pattern,

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-step linear sequence starting from commercially available 3,4-dimethyl-1,2-phenylenediamine.

-

Cyclization: Formation of the benzimidazole core using formic acid.

-

Electrophilic N-Amination: Introduction of the amino group using HOSA.

Mechanistic Logic: Regioselectivity

The critical design consideration is the site of amination.

-

Tautomer A:

atom adjacent to the C4-Methyl group. -

Tautomer B:

atom adjacent to the C7-Proton. -

Steric Rule: Electrophilic amination with HOSA is sensitive to steric bulk. The nitrogen adjacent to the methyl group (C4) is sterically shielded. Consequently, the reaction kinetically favors the nitrogen adjacent to the proton (C7), yielding the 4,5-dimethyl-1-amino isomer (where the amino group is distal to the methyls).

Figure 1: Retrosynthetic strategy relying on steric control for regioselectivity.

Experimental Protocols

Phase 1: Synthesis of 4,5-Dimethylbenzimidazole

Objective: Construct the heterocyclic core from the diamine precursor.

Materials

-

Substrate: 3,4-Dimethyl-1,2-phenylenediamine (1.0 eq, 13.6 g, 100 mmol)

-

Reagent: Formic acid (98%, Excess, 50 mL)

-

Solvent: None (Neat reaction) or 4M HCl (Phillips conditions)

-

Base: NaOH (10% aq) for neutralization

Procedure

-

Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dimethyl-1,2-phenylenediamine (13.6 g) in formic acid (50 mL).

-

Cyclization: Heat the mixture to reflux (approx. 100–110 °C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting diamine is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 200 mL of ice-water.

-

Slowly basify with 10% NaOH solution (or conc.[1] Ammonia) to pH ~9–10. The benzimidazole will precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash copiously with cold water to remove salts and excess formate.

-

Purification: Recrystallize from boiling water or aqueous ethanol if necessary.

-

Yield Expectation: 85–95% (approx. 12–13 g).

Phase 2: N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

Objective: Electrophilic amination of the benzimidazole nitrogen.[2]

Materials

-

Substrate: 4,5-Dimethylbenzimidazole (from Phase 1) (1.0 eq, 7.3 g, 50 mmol)

-

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq, 6.8 g, 60 mmol)

-

Base: Potassium Hydroxide (KOH), powdered (5.0 eq, 14.0 g)

-

Solvent:

-Dimethylformamide (DMF) (50 mL) -

Quench: Water / Ethyl Acetate

Procedure

-

Preparation: Dry the DMF over molecular sieves before use. HOSA is hygroscopic; weigh quickly.

-

Deprotonation: In a 250 mL three-neck flask under Nitrogen atmosphere, dissolve the 4,5-dimethylbenzimidazole (7.3 g) in DMF (40 mL). Add powdered KOH (14.0 g) in portions at 0 °C. Stir vigorously for 30 minutes. The mixture may become thick/colored due to anion formation.

-

Amination:

-

Dissolve HOSA (6.8 g) in minimal DMF (10 mL) (or add as a solid if finely powdered, but solution is preferred to prevent hotspots).

-

Add the HOSA solution dropwise to the benzimidazole anion mixture at 0–5 °C .

-

Critical Control Point: Do not allow temperature to rise above 10 °C during addition to prevent decomposition of HOSA.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. Monitor by TLC (DCM/MeOH 9:1). The product is usually more polar than the starting material.

-

Workup:

-

Pour the reaction mixture into ice-water (200 mL).

-

Extract with Ethyl Acetate (3 x 100 mL). Note: 1-Aminobenzimidazoles are water-soluble; salting out the aqueous layer with NaCl is recommended.

-

Wash combined organics with brine (2 x 50 mL), dry over

, and concentrate in vacuo.

-

-

Purification: The crude residue is often a solid. Purify via flash column chromatography (Silica gel, Gradient: 0

5% MeOH in DCM) or recrystallization from Ethanol/EtOAc.

Figure 2: Workflow for the HOSA-mediated N-amination.

Analytical Data & Validation

Expected Characterization Data

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR | Broad Singlet (2H) | Characteristic | |

| 1H NMR | Aromatic Region | Two Doublets (J=8Hz) | Protons at C6 and C7. |

| NOESY | Correlation | Crucial: Cross-peak between amino protons and C7-H confirms the 4,5-dimethyl isomer. Absence of NOE between | |

| HRMS | m/z ~162.10 | Consistent with formula |

Troubleshooting Guide

-

Low Yield: HOSA degrades in moisture. Ensure HOSA is fresh and DMF is dry. Increase HOSA equivalents to 1.5 if necessary.

-

Regioisomer Mixtures: If the 6,7-dimethyl isomer is observed (minor product), it can typically be removed by recrystallization, as the symmetrical nature of the impurity often leads to different solubility profiles.

-

Color: The product often darkens upon standing due to oxidation of the hydrazine moiety. Store under inert gas in the freezer.

Safety & Handling

-

Hydroxylamine-O-sulfonic acid (HOSA): Corrosive and hygroscopic. Can decompose exothermically. Store in a refrigerator.

-

1-Aminobenzimidazoles: Potential skin irritants and sensitizers. Handle with gloves in a fume hood.

-

Exotherm: The deprotonation of benzimidazole and the reaction with HOSA are exothermic. Strict temperature control is required to prevent thermal runaway or side reactions.

References

-

Somekh, L., & Shammay, A. (1981). Hydroxylamine-O-sulfonic acid - a versatile synthetic reagent. Aldrichimica Acta. Link

-

Kuz'menko, V. V., & Simonov, A. M. (1980). Methods for the synthesis of 1-aminobenzimidazoles (Review). Chemistry of Heterocyclic Compounds. Link

-

Hanan, E. J., et al. (2010).[3] A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett. Link (For precursor synthesis validation).

-

Gösl, R., & Meuwsen, A. (1959). 1-Amino-benzimidazol. Chemische Berichte. Link (Foundational protocol for N-amination).

Sources

Application Notes and Protocols for the Evaluation of 4,5-Dimethyl-1H-benzimidazol-1-amine Derivatives as Anticancer Agents

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology

The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antiviral, anti-inflammatory, and notably, anticancer effects.[3][4] Numerous benzimidazole derivatives have shown considerable cytotoxic effects against various cancer types by modulating critical cellular processes.[5]

Key anticancer mechanisms associated with the benzimidazole core include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and induces mitotic arrest, and the inhibition of key signaling kinases involved in cell proliferation and survival.[1][6] Furthermore, many derivatives have been shown to effectively induce apoptosis (programmed cell death), a critical pathway for eliminating malignant cells.[7][8]

This document focuses on a specific subclass: 4,5-Dimethyl-1H-benzimidazol-1-amine derivatives . The rationale for investigating this scaffold is twofold:

-

The addition of dimethyl groups to the benzene ring, as seen in related 5,6-dimethylbenzimidazole derivatives, can increase lipophilicity, potentially enhancing cellular absorption and leading to greater cytotoxicity.[1]

-

The N-amino (-NH2) group at the 1-position of the imidazole ring offers a unique vector for chemical modification, allowing for the generation of diverse libraries of novel compounds with potentially unique structure-activity relationships (SAR).

These application notes provide a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic investigation of novel 4,5-Dimethyl-1H-benzimidazol-1-amine derivatives for anticancer drug discovery.

Part 1: General Synthesis Pathway

The synthesis of the core scaffold, 4,5-Dimethyl-1H-benzimidazol-1-amine, can be approached from the commercially available precursor, 4,5-Dimethyl-1,2-phenylenediamine.[9][10] A plausible and established method for forming the N-amino benzimidazole ring involves a reaction with cyanogen bromide, followed by cyclization.[11][12] Subsequent derivatization of the primary amine or other positions can then be performed to generate a library of novel compounds.

Protocol 1: Synthesis of 4,5-Dimethyl-1H-benzimidazol-1-amine (Core Scaffold)

This protocol is a representative method based on established chemical principles for benzimidazole synthesis.[13]

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Cyanogen bromide (Caution: Highly toxic)[11]

-

Suitable solvent (e.g., ethanol, isopropanol)

-

Base (e.g., potassium carbonate)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood, dissolve 4,5-Dimethyl-1,2-phenylenediamine in the chosen solvent.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the cooled diamine solution. Extreme caution must be exercised when handling cyanogen bromide. [11]

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Add a suitable base (e.g., K2CO3) and heat the mixture to reflux for 8-12 hours to facilitate cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the 4,5-Dimethyl-1H-benzimidazol-1-amine core.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Part 2: Biological Evaluation & Experimental Protocols

Once a library of derivatives is synthesized, a systematic evaluation of their anticancer activity is required. The following protocols outline a standard workflow for screening, characterizing, and elucidating the mechanism of action of these compounds.

Protocol 2: In Vitro Cell Viability - MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] It is a robust and widely used primary screening tool to determine the cytotoxic potential of novel compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], K-562 [leukemia], A549 [lung])

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 3: Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

Cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells (e.g., 1 x 10^6 cells) and treat them with the test compound (at its IC50 or 2x IC50 concentration) for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

-

Data Interpretation:

-

Annexin V- / PI- (Bottom Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Top Left Quadrant): Necrotic cells.

-

Protocol 4: Mechanistic Study - Western Blotting for Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression that are indicative of apoptosis, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Procedure:

-

Protein Extraction:

-

Treat cells with the test compound as described for the apoptosis assay.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify changes in protein expression relative to the loading control.

-

Part 3: Expected Mechanism of Action

Based on extensive research into the benzimidazole class of compounds, derivatives of 4,5-Dimethyl-1H-benzimidazol-1-amine are hypothesized to exert their anticancer effects through one or more of the following pathways.[1][7]

-

Induction of the Intrinsic Apoptotic Pathway: The compounds may alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[7] This leads to the upregulation of Bax and downregulation of Bcl-2, causing mitochondrial outer membrane permeabilization (MOMP). This triggers the release of cytochrome c into the cytoplasm, which activates initiator caspase-9 and subsequently executioner caspase-3, culminating in apoptosis.[14]

-

Cell Cycle Arrest: Derivatives may interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G2/M phase), which prevents cancer cells from dividing and can ultimately trigger apoptosis.

-

Inhibition of Kinase Signaling: Benzimidazoles can act as inhibitors of various protein kinases (e.g., VEGFR, EGFR) that are crucial for tumor growth, proliferation, and angiogenesis.[4][6]

Part 4: Data Presentation

The results from the primary screening (MTT assay) should be summarized in a clear, tabular format to easily compare the potency of different derivatives across multiple cancer cell lines.

Table 1: Representative Cytotoxicity Data (IC50 Values in µM)

| Derivative ID | MCF-7 (Breast) | K-562 (Leukemia) | A549 (Lung) | HCT-116 (Colon) |

| Core-001 | 15.8 | 11.2 | > 50 | 23.5 |

| Core-002 | 8.3 | 4.1 | 25.1 | 12.9 |

| Core-003 | 1.2 | 0.8 | 7.6 | 2.4 |

| Core-004 | 22.5 | 18.9 | > 50 | 35.1 |

| Doxorubicin * | 0.5 | 0.2 | 0.9 | 0.6 |

Positive control drug. Data are hypothetical and for illustrative purposes only.

Part 5: In Vivo Evaluation

Promising lead compounds identified through in vitro testing should be advanced to in vivo efficacy studies to assess their therapeutic potential in a physiological context.

Protocol 5: Murine Xenograft Model

Principle: Human cancer cells are implanted into immunodeficient mice to grow as tumors. The mice are then treated with the test compound to evaluate its effect on tumor growth.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control).

-

Treatment: Administer the test compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

-

Monitoring: Monitor tumor volume (using calipers) and body weight twice weekly. Observe the animals for any signs of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be used for further analysis (e.g., histology, Western blotting).

-

Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.

Conclusion

The 4,5-Dimethyl-1H-benzimidazol-1-amine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and workflows detailed in this document provide a robust framework for the synthesis, biological evaluation, and mechanistic elucidation of new derivatives. Through this systematic approach, researchers can identify potent lead compounds and advance them toward further preclinical and clinical development.

References

-

Subedi, A., Shrestha, A., Jha, A. K., & Chaudhary, P. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]

-

Shukla, S., & Singh, P. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Polycyclic Aromatic Compounds. [Link]

-

Al-Ostath, A. I. A., Al-Assaf, A. F. A., & Al-Kahlout, S. M. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]

-

Chen, Z., et al. (2022). Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. Frontiers in Pharmacology. [Link]

-

Srour, A. M. (2021). Novel benzimidazole derivatives as expected anticancer agents. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. Neuroquantology. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [Link]

-

Al-Tel, T. H., et al. (2011). Synthesis of Benzo[2][6]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. NIH National Library of Medicine. [Link]

-

Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry. [Link]

-

Chojnacka, E., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

- Woon, E. C. Y., et al. (2004). Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.

-

Al-Tel, T. H., et al. (2017). Synthesis of Benzo[2][6]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. ACS Omega. [Link]

-

Chojnacka, E., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Hartman, W. W., & Dreger, E. E. (n.d.). N-METHYL-1-NAPHTHYLCYANAMIDE. Organic Syntheses. [Link]

- Woon, E. C. Y., et al. (2008). Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl) amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form.

-

Homer, H. J. (n.d.). The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. PubChem Compound Database. [Link]

-

Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. [Link]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. nveo.org [nveo.org]

- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]

- 9. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,5-ジメチル-1,2-フェニレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 14. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Scalable Process Design for 4,5-Dimethyl-1H-benzimidazol-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,5-Dimethyl-1H-benzimidazol-1-amine , a critical intermediate for fused heterocyclic therapeutics and kinase inhibitors. Unlike generic benzimidazole syntheses, this protocol addresses the specific regiochemical challenges posed by the asymmetric 4,5-dimethyl substitution pattern.

The method utilizes a regioselective N-amination strategy driven by steric control, using Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. The process is designed for kilogram-scale production, eliminating the need for chromatographic purification through optimized crystallization workups.

Key Process Features

-

Regiocontrol: >95:5 selectivity for the 1-amino-4,5-dimethyl isomer over the 1-amino-6,7-dimethyl congener.

-

Scalability: All steps operate under standard thermal envelopes (-10°C to 100°C) with controlled exotherms.

-

Purification: "Filter-and-wash" isolation for intermediates; recrystallization for the final API starting material (RSM).

Retrosynthetic Analysis & Strategy

The synthesis of N-aminobenzimidazoles is often complicated by tautomerism in the parent heterocycle. For 4,5-dimethylbenzimidazole (2) , the tautomeric equilibrium exists between the 4,5-dimethyl and 6,7-dimethyl forms.

Regioselectivity Logic

Direct alkylation or amination of benzimidazoles typically occurs at the less sterically hindered nitrogen.[1]

-

N3 Position: Sterically crowded by the "peri" methyl group at position 4.

-

N1 Position: Sterically accessible due to the adjacent proton at position 7.

Therefore, amination of the tautomeric mixture (2) with an electrophilic aminating agent (HOSA) selectively targets N1, locking the structure into the desired 1-amino-4,5-dimethylbenzimidazole (1) configuration.

Figure 1: Retrosynthetic strategy relying on steric differentiation of the N-nucleophiles.

Detailed Experimental Protocols

Step 1: Synthesis of 4,5-Dimethylbenzimidazole

Objective: Cyclization of the diamine precursor. Scale: 1.0 mol (approx. 136 g input).

Materials

-

Reactant: 3,4-Dimethyl-1,2-phenylenediamine (136.2 g, 1.0 mol).

-

Reagent/Solvent: Formic acid (88% or 98%, 500 mL).

-

Base: Ammonium hydroxide (28% NH₃) or NaOH pellets for neutralization.

Protocol

-

Setup: Equip a 2 L round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 3,4-Dimethyl-1,2-phenylenediamine. Slowly add Formic acid (500 mL) at room temperature. Caution: Mild exotherm.

-

Reaction: Heat the mixture to reflux (approx. 100–105°C) for 3–4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC. Conversion is typically >99%.[2]

-

Workup:

-

Cool the reaction mixture to 0–5°C in an ice bath.

-

Slowly basify to pH 9–10 using conc. Ammonium hydroxide or 50% NaOH solution. Critical: Control temperature <20°C during neutralization to prevent decomposition or violent boiling.

-

The product will precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 200 mL) to remove salts and residual formate.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Yield: 135–140 g (92–96%).

-

Appearance: Off-white solid.

-

Step 2: N-Amination with Hydroxylamine-O-sulfonic Acid (HOSA)

Objective: Introduction of the amino group at N1.[3] Scale: 0.5 mol (73 g input).

Materials

-

Substrate: 4,5-Dimethylbenzimidazole (73.1 g, 0.5 mol).

-

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (84.8 g, 0.75 mol, 1.5 equiv).

-

Base: Potassium Hydroxide (KOH) (112 g, 2.0 mol, 4.0 equiv).

-

Solvent: DMF (300 mL) or Water/DCM biphasic system (depending on solubility preference; DMF is preferred for homogeneity).

Protocol

-

Solubilization: In a 2 L jacketed reactor, dissolve 4,5-Dimethylbenzimidazole (73.1 g) in DMF (250 mL). Cool to 0°C.

-

Base Addition: Add powdered KOH (112 g) portion-wise, maintaining internal temperature <10°C. Stir for 30 minutes to form the benzimidazolide anion.

-

HOSA Addition (Critical Step):

-

Dissolve HOSA (84.8 g) in DMF (100 mL) (freshly prepared, keep cold).

-

Add the HOSA solution dropwise to the reactor over 60 minutes.

-

Safety Control: Maintain internal temperature between 0°C and 5°C. The reaction is exothermic .

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–12 hours. Monitor by HPLC for the disappearance of starting material.

-

Quench & Extraction:

-

Pour the reaction mixture into crushed ice/water (1.5 L).

-

Extract with Ethyl Acetate (3 x 500 mL) or DCM.

-

Wash combined organics with Brine (2 x 300 mL) to remove DMF.

-

-

Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid.

-

Purification (Crystallization):

-

Recrystallize the crude solid from boiling Ethanol (or Ethanol/Water 9:1).

-

Cool slowly to 4°C to maximize crystal growth.

-

Filter and wash with cold ethanol.

-

Data Summary

| Parameter | Value |

| Theoretical Yield | 80.6 g |

| Expected Isolated Yield | 55 – 65 g (68 – 80%) |

| Purity (HPLC) | > 98.5% |

| Melting Point | 135 – 138 °C (Lit. range for similar isomers) |

| Appearance | White to pale yellow needles |

Analytical Control & Validation

To ensure the integrity of the 1-amino-4,5-dimethyl isomer, the following analytical markers must be verified:

-

¹H NMR (DMSO-d₆):

-

Amino Group: Broad singlet around

6.0–6.5 ppm (2H, exchangeable with D₂O). -

Aromatic Protons: Two doublets (or multiplet) for H6 and H7. H2 (imidazole proton) appears as a sharp singlet around

8.0–8.2 ppm. -

Methyl Groups: Two distinct singlets around

2.3–2.5 ppm. -

NOE Study: Irradiation of the amino protons should show an NOE enhancement of the H7 proton (ortho to N1) and the H2 proton. Crucially , no NOE should be observed between the amino group and the methyl groups (which are at 4,5 positions, distant from N1).

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

The 1-amino product is significantly more polar than the starting benzimidazole.

-

Process Safety & Hazard Analysis

The scale-up of this chemistry involves energetic reagents. The following control measures are mandatory.

Figure 2: Hazard mitigation strategy for the amination step.

-

Hydroxylamine-O-sulfonic acid (HOSA):

-

HOSA is hygroscopic and corrosive.[4] Store under nitrogen at 2–8°C.

-

Thermal Hazard: Do not heat HOSA solutions above 50°C. Ensure the reaction quench is effective before disposal.

-

-

Exotherm Control: The reaction of HOSA with base is highly exothermic. On a >100g scale, active cooling (chiller) is required. Do not rely on ice baths alone.

-

Waste Disposal: The aqueous waste stream will contain sulfate salts and potentially unreacted hydroxylamine derivatives. Treat with bleach (hypochlorite) to destroy nitrogenous residues before disposal, ensuring pH is controlled to avoid chloramine formation.

References

-

Synthesis of 1-Aminobenzimidazoles via HOSA

-

Regioselectivity in Benzimidazole Functionalization

-

Source: Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society.[1][2] Retrieved October 26, 2025, from [Link]

- Note: Validates the steric argument that substitution occurs at the less hindered nitrogen (N1 vs N3).

-

-

General Benzimidazole Synthesis Protocols

Sources

Troubleshooting & Optimization

Technical Support Center: N-Amino Benzimidazole Purification

This is a specialized technical support guide designed for the purification of 4,5-Dimethyl-1H-benzimidazol-1-amine .

This molecule presents a unique "double-trouble" challenge in heterocyclic chemistry:

-

The N-Amino Group: Unlike standard benzimidazoles, the 1-amino (

-amino) group is a hydrazine derivative.[1] It is prone to oxidation (turning samples black) and acid-catalyzed deamination.[1][2] -

The Regioisomer Trap: The 4,5-dimethyl substitution pattern implies a high probability of contamination with its constitutional isomer, 5,6-dimethyl-1H-benzimidazol-1-amine .[1]

Ticket Subject: Purification Protocol for Crude 4,5-Dimethyl-1H-benzimidazol-1-amine Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Module 1: The "Triage" – Initial Assessment

Before starting a purification campaign, you must diagnose the state of your crude material.[3] The physical appearance of

| Observation | Diagnosis | Immediate Action |

| Dark Brown / Black Tar | Oxidative Degradation. The | Do not heat. Dissolve in cold DCM/MeOH, treat with activated charcoal, and filter through Celite immediately. |

| Sticky Red Oil | Regioisomer Mixture. You likely have a mix of the 4,5-dimethyl and 5,6-dimethyl isomers preventing crystallization.[1][2] | Do not recrystallize yet. Use proton NMR ( |

| Beige/Tan Solid | Acceptable Crude. Minor oxidation or trace starting material (diamine/hydrazine).[2] | Proceed to Protocol A (Recrystallization) . |

Module 2: The Regioisomer Challenge (The "Hidden" Impurity)

If your synthesis involved the

-

The Mechanism: The precursor, 4,5-dimethylbenzimidazole, exists in tautomeric equilibrium with 5,6-dimethylbenzimidazole.[1][2]

-

The Steric Rule: N-amination reagents (like Hydroxylamine-O-sulfonic acid) prefer the less hindered nitrogen.[1]

Impact: Your crude is likely enriched with the wrong (5,[2]6) isomer.[2] Standard recrystallization often crystallizes the major (5,[2]6) isomer first.[2]

Visualization: The Isomer Divergence

Figure 1: The steric selection bias during synthesis often renders the 4,5-dimethyl isomer the minor product, requiring chromatographic separation.[2]

Module 3: Purification Protocols

Protocol A: Modified Acid-Base Extraction (The "Gentle" Wash)

Use this to remove non-basic impurities (oxidized tars).[2] Do NOT use strong acids or heat, as the N-N bond is acid-sensitive.[1][2]

-

Dissolution: Suspend crude solid in 0.5 M HCl (cold, 0°C). The 1-amino group reduces basicity (

), so ensure pH < 2.[1][2] -

Filtration: Filter off any insoluble black solids (oxidation products) using a Celite pad.[2]

-

Neutralization: Slowly add saturated

or -

Collection: Collect the precipitate by filtration.

-

Note: If no precipitate forms (due to high water solubility), extract the neutralized aqueous layer with Ethyl Acetate (

).[2]

-

Protocol B: Chromatographic Separation (Isomer Resolution)

Required if NMR shows >5% of the 5,6-dimethyl isomer.[2]

-

Stationary Phase: Silica Gel (High Performance, 230-400 mesh).[1][2]

-

Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5).[2]

-

Additive: Add 0.1% Triethylamine (TEA) to prevent tailing.[2]

-

Elution Order:

Protocol C: Recrystallization (Final Polish)

Only perform this on isomerically pure material.[2]

-

Solvent System: Toluene (hot)

Hexane (titration).[2] -

Alternate: Ethanol (absolute).[2] Avoid water if possible, as hydrates of N-amino compounds can be difficult to dry.[1][2]

-

Procedure: Dissolve in minimum hot toluene (60°C). Add activated charcoal.[1][2][4][5] Filter hot. Add hexane dropwise until turbidity persists.[1][2] Cool to 4°C slowly.

Module 4: Troubleshooting & FAQs

Q1: My product turns pink/purple upon drying. Why?

A: This is the "Hydrazine Blush."

-

Fix: Dry your sample under high vacuum in the dark. Store under Argon at -20°C.

Q2: Can I use the "Phillips Reaction" conditions (strong acid/heat) to make this?

A: Absolutely not. The Phillips condensation (diamine + carboxylic acid) creates the benzimidazole core. If you attempt this with an

Q3: How do I distinguish the 4,5-isomer from the 5,6-isomer by NMR?

A: Look at the aromatic region (

-

5,6-Dimethyl: Symmetric aromatic protons (singlets or tight doublets).[1][2] The molecule has a plane of symmetry if the N-amino rotation is fast.

-

4,5-Dimethyl: Asymmetric.[1][2] You will see distinct coupling (doublets) for the protons at C6 and C7.[2] The proton at C7 (adjacent to the N-amino) will be significantly deshielded compared to the others.

Q4: Is this compound genotoxic?

A: Treat it as a suspected genotoxin . It is a hydrazine derivative.[2] All purification waste (mother liquors) must be treated with bleach (hypochlorite) to oxidize the hydrazine moiety before disposal.[2]

References

-

Synthesis of 1-Aminobenzimidazoles

-

Tautomerism in Benzimidazoles

-

Purification of Benzimidazole Derivatives

-

Regioisomer Separation Strategies

Sources

Improving the yield of 4,5-Dimethyl-1H-benzimidazol-1-amine synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing the Yield of 4,5-Dimethyl-1H-benzimidazol-1-amine

Introduction: The Synthetic Challenge

You have requested a technical guide for the synthesis of 4,5-Dimethyl-1H-benzimidazol-1-amine . Unlike the symmetric 5,6-dimethyl isomer (a Vitamin B12 precursor), the 4,5-dimethyl scaffold possesses inherent asymmetry. This introduces a critical challenge: Regioselectivity during N-amination .

The synthesis hinges on the electrophilic amination of the benzimidazole core. The presence of a methyl group at the C4 position creates a steric "gatekeeper" effect. Understanding and leveraging this steric environment is the key to maximizing the yield of the desired N1-amino isomer over the N3-amino byproduct (which corresponds to the 6,7-dimethyl tautomer).

This guide provides a self-validating protocol, troubleshooting workflows, and mechanistic insights to ensure high yield and purity.

Module 1: Critical Reagent & Precursor Check

Before initiating the reaction, you must validate your inputs. 80% of yield failures in this synthesis are traced to reagent degradation, not operator error.

Hydroxylamine-O-sulfonic Acid (HOSA) Integrity

-

The Issue: HOSA is hygroscopic and unstable. Degraded HOSA (containing ammonium hydrogen sulfate) is non-reactive as an electrophile but still consumes base.

-

Validation Test: Dissolve a small amount in water; it should be clear. If it is cloudy or has a strong smell of ammonia before base addition, recrystallize it from water/acetic acid or purchase a fresh batch.

-

Storage: Store under argon at -20°C.

Precursor Purity (4,5-Dimethylbenzimidazole)

-

Synthesis Note: This precursor is typically synthesized from 3,4-dimethyl-1,2-phenylenediamine (3,4-diamino-o-xylene) via formic acid cyclization.

-

Quality Check: Ensure the precursor is free of mono-formylated intermediates. An impure precursor will lead to complex mixtures during the basic amination step.

Module 2: Optimized Experimental Protocol

This protocol uses a Phase-Transfer Catalyzed (PTC) approach or a Solid-Liquid Anionic approach to maximize the concentration of the reactive benzimidazolide anion while minimizing HOSA hydrolysis.

Reaction Scheme

The reaction involves the deprotonation of the benzimidazole to form an anion, followed by nucleophilic attack on the nitrogen of HOSA.

Regioselectivity Logic:

-

Site N3: Sterically hindered by the adjacent C4-Methyl group.

-

Site N1: Sterically accessible (adjacent to C7-Hydrogen).

-

Result: The reaction naturally favors the desired 1-amino-4,5-dimethyl isomer.

Step-by-Step Methodology

| Parameter | Specification | Rationale |

| Scale | 10 mmol (Example) | Scalable to 100 mmol with cooling adjustments. |

| Solvent | DMF (Anhydrous) | High solubility of the anion; stabilizes the transition state. |

| Base | KOH (Powdered, 5 eq) | Strong enough to deprotonate (pKa ~12.8), cheap, and effective. |

| Reagent | HOSA (1.2 - 1.5 eq) | Slight excess to account for hydrolysis. |

| Temp | 0°C | Controls the exotherm; prevents "runaway" decomposition of HOSA. |

Protocol:

-